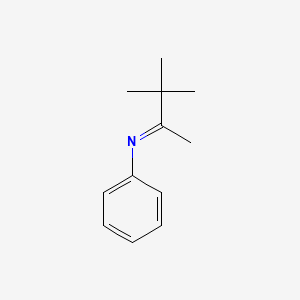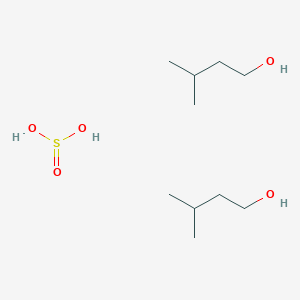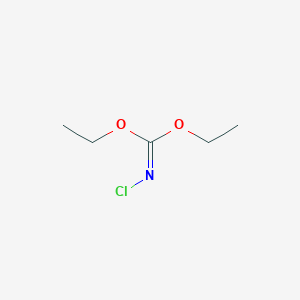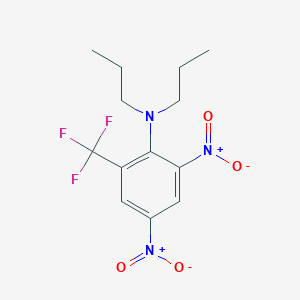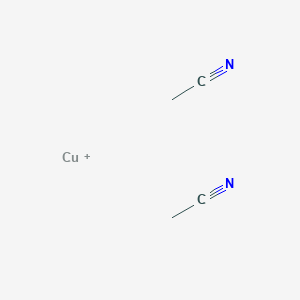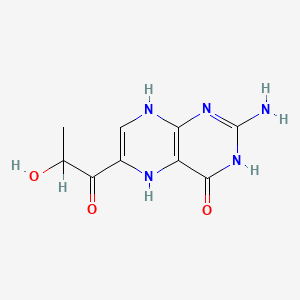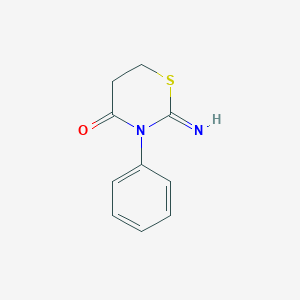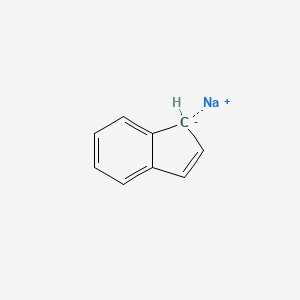
Indenylsodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indenylsodium is an organosodium compound with the formula C₉H₇Na. It is a sodium salt of indene, a bicyclic hydrocarbon. This compound is of significant interest in organometallic chemistry due to its unique structure and reactivity, making it a valuable reagent in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions: Indenylsodium can be synthesized through the reaction of indene with sodium metal. The process typically involves dissolving indene in anhydrous tetrahydrofuran (THF) and adding sodium metal under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:
C9H8+Na→C9H7Na+21H2
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. the principles remain the same, involving the reaction of indene with sodium metal in a controlled environment.
化学反应分析
Types of Reactions: Indenylsodium undergoes various types of reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the sodium atom is replaced by other electrophiles.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Complex Formation: this compound can form complexes with transition metals, which are valuable in catalysis.
Common Reagents and Conditions:
Electrophiles: Halides, carbonyl compounds, and other electrophiles are commonly used in substitution reactions.
Solvents: Anhydrous THF is frequently used to dissolve this compound and facilitate reactions.
Inert Atmosphere: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products:
Substitution Products: Depending on the electrophile used, various substituted indenes can be formed.
Addition Products: New carbon-carbon bonds are formed, leading to more complex organic molecules.
Metal Complexes: this compound forms stable complexes with transition metals, which are useful in catalysis.
科学研究应用
Indenylsodium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Biology: While its direct applications in biology are limited, its derivatives and complexes can be used in biochemical research.
Industry: It is used in the synthesis of polymers and other industrial chemicals, leveraging its reactivity and ability to form stable complexes with metals.
作用机制
The mechanism by which indenylsodium exerts its effects involves the nucleophilic nature of the indenyl anion. The sodium atom stabilizes the negative charge on the indene ring, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications, where the indenyl anion acts as a nucleophile, attacking electrophilic centers and forming new bonds.
Molecular Targets and Pathways:
Electrophilic Centers: this compound targets electrophilic centers in organic molecules, facilitating substitution and addition reactions.
Transition Metals: It forms stable complexes with transition metals, which can act as catalysts in various chemical reactions.
相似化合物的比较
Indenylpotassium (C₉H₇K): Similar to indenylsodium but with potassium instead of sodium. It has similar reactivity but different solubility and stability properties.
Cyclopentadienylsodium (C₅H₅Na): Another organosodium compound with similar reactivity but a different ring structure.
Sodium Naphthalenide (C₁₀H₈Na): A sodium salt of naphthalene with similar nucleophilic properties but a larger aromatic system.
Uniqueness of this compound: this compound is unique due to its specific ring structure, which provides distinct reactivity compared to other organosodium compounds. Its ability to form stable complexes with transition metals and participate in a wide range of reactions makes it a valuable reagent in both academic and industrial settings.
属性
CAS 编号 |
23181-84-2 |
|---|---|
分子式 |
C9H7Na |
分子量 |
138.14 g/mol |
IUPAC 名称 |
sodium;1H-inden-1-ide |
InChI |
InChI=1S/C9H7.Na/c1-2-5-9-7-3-6-8(9)4-1;/h1-7H;/q-1;+1 |
InChI 键 |
UDBORWKCIDLNIG-UHFFFAOYSA-N |
规范 SMILES |
[CH-]1C=CC2=CC=CC=C21.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


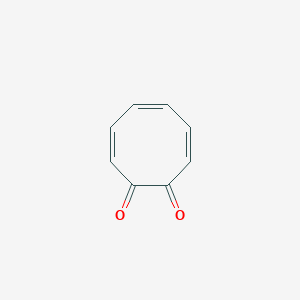
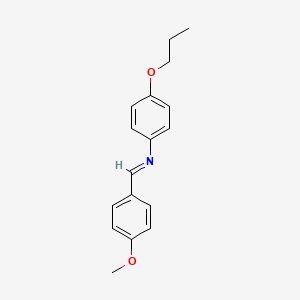
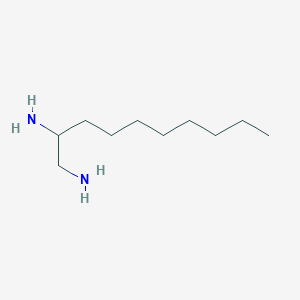
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
